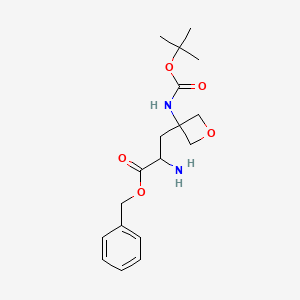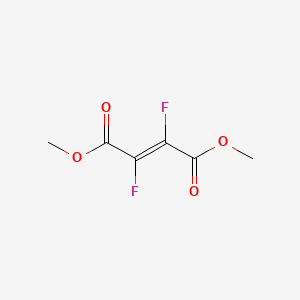
Dimethyl 2,3-difluorofumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,3-difluorofumarate is an organic compound with the chemical formula C6H6F2O4. It is a derivative of fumaric acid, where two hydrogen atoms are replaced by fluorine atoms.
Vorbereitungsmethoden
Dimethyl 2,3-difluorofumarate can be synthesized through several methods. One common synthetic route involves the reaction of fumaric acid with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions .
In industrial production, the synthesis of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction and reduce the production costs .
Analyse Chemischer Reaktionen
Dimethyl 2,3-difluorofumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into fluorinated alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,3-difluorofumarate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity
Wirkmechanismus
The mechanism of action of dimethyl 2,3-difluorofumarate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2,3-difluorofumarate can be compared with other fluorinated fumarates and related compounds:
Dimethyl fumarate: Unlike this compound, dimethyl fumarate does not contain fluorine atoms and has different chemical and biological properties.
2,3-Difluoromaleic anhydride: This compound is structurally similar but contains an anhydride functional group instead of ester groups.
Fluorinated alkenes: These compounds share the presence of fluorine atoms but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications .
Eigenschaften
Molekularformel |
C6H6F2O4 |
|---|---|
Molekulargewicht |
180.11 g/mol |
IUPAC-Name |
dimethyl (E)-2,3-difluorobut-2-enedioate |
InChI |
InChI=1S/C6H6F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3/b4-3+ |
InChI-Schlüssel |
ZDGDBABNSVPXFK-ONEGZZNKSA-N |
Isomerische SMILES |
COC(=O)/C(=C(/C(=O)OC)\F)/F |
Kanonische SMILES |
COC(=O)C(=C(C(=O)OC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)
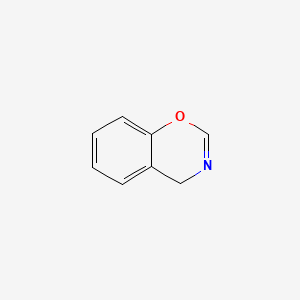
![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
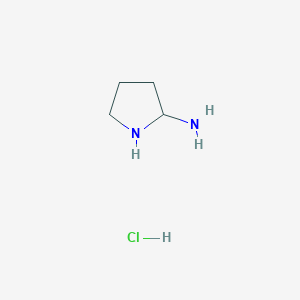
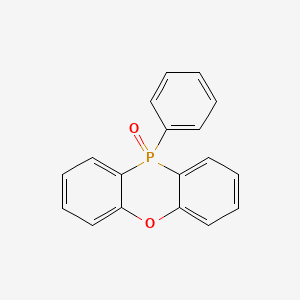
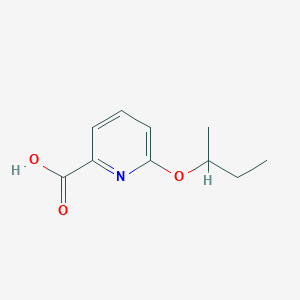

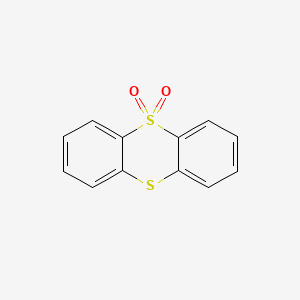
![Thieno[3,2-f][1,3]benzothiazole](/img/structure/B14754807.png)
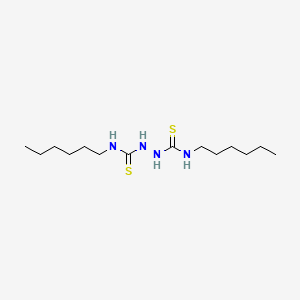
![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
